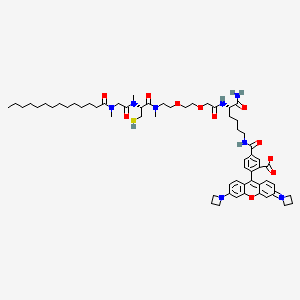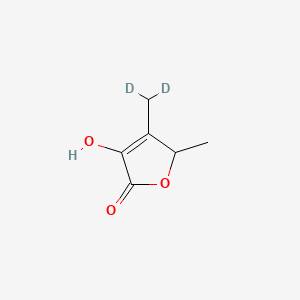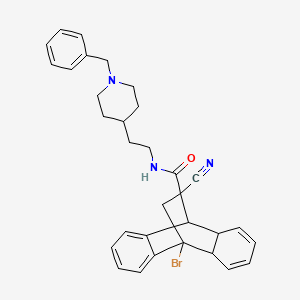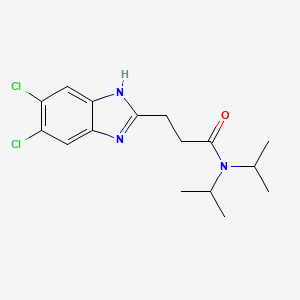
(2R,3S)-8-Benzyl-2-(3,4-dihydroxyphenyl)chroman-3,5,7-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxyphenyl)aniline, also known as 3’-methoxy [1,1’-biphenyl]-4-amine, is an organic compound with the molecular formula C13H13NO. It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the meta position. This compound is used in various chemical syntheses and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(3-methoxyphenyl)aniline involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. The reaction conditions are generally mild and can be performed at room temperature .
Another method involves the nitration of a suitable precursor, followed by reduction to convert the nitro group to an amine . This multi-step synthesis requires careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 4-(3-methoxyphenyl)aniline may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Methoxyphenyl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro precursor can be reduced to form the amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-(3-formylphenyl)aniline or 4-(3-carboxyphenyl)aniline.
Applications De Recherche Scientifique
4-(3-Methoxyphenyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of various heterocyclic compounds.
Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-(3-methoxyphenyl)aniline exerts its effects depends on its specific application. In chemical reactions, it acts as a nucleophile due to the electron-donating nature of the methoxy and amine groups. These groups can activate the aromatic ring towards electrophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyaniline: Similar structure but with the methoxy group at the para position.
3-Methoxyaniline: Methoxy group at the meta position but lacks the biphenyl structure.
4-Aminobiphenyl: Similar biphenyl structure but without the methoxy group.
Uniqueness
4-(3-Methoxyphenyl)aniline is unique due to the presence of both the methoxy and amine groups on a biphenyl structure. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C22H20O6 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
(2R,3S)-8-benzyl-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C22H20O6/c23-16-7-6-13(9-19(16)26)21-20(27)10-15-18(25)11-17(24)14(22(15)28-21)8-12-4-2-1-3-5-12/h1-7,9,11,20-21,23-27H,8,10H2/t20-,21+/m0/s1 |
Clé InChI |
JXJNWLGWPXGNIK-LEWJYISDSA-N |
SMILES isomérique |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2CC3=CC=CC=C3)O)O)C4=CC(=C(C=C4)O)O)O |
SMILES canonique |
C1C(C(OC2=C1C(=CC(=C2CC3=CC=CC=C3)O)O)C4=CC(=C(C=C4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone](/img/structure/B12369256.png)

![2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B12369265.png)

![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride](/img/structure/B12369278.png)


![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)
